5-Azaspiro[2.5]octan-8-ol hemioxalate
Description
Evolution and Significance of Spirocyclic Motifs in Drug Discovery
Spirocyclic scaffolds, characterized by two rings fused at a single shared atom, have become increasingly valuable in the field of drug discovery. nih.govcapes.gov.br Their inherent three-dimensionality offers a significant advantage over traditional flat, aromatic systems by enabling more complex and specific interactions with biological targets. tandfonline.com This unique spatial arrangement allows for the precise orientation of functional groups, which can lead to improved binding affinity, enhanced selectivity, and better physicochemical properties of drug candidates. nih.govtandfonline.com
The evolution of spirocyclic motifs in medicinal chemistry has been driven by the need for novel chemical entities that can address challenging biological targets. nih.gov Initially, the synthesis of these complex structures posed significant challenges, which limited their widespread use. tandfonline.comnih.gov However, recent advancements in synthetic methodologies have made a diverse range of spirocyclic building blocks more accessible, encouraging their incorporation into drug design programs. nih.govcapes.gov.br As a result, several drugs containing spirocyclic cores are now on the market, with many more currently in various stages of clinical and preclinical development. nih.gov The application of these scaffolds spans a wide array of therapeutic areas, including cancer, infectious diseases, metabolic disorders, and neurological conditions. nih.gov
The Azaspiro[2.5]octane Core as a Privileged Scaffold in Bioactive Molecules
Within the diverse family of spirocycles, the azaspiro[2.5]octane framework has emerged as a particularly privileged scaffold. This structure consists of a cyclopropane (B1198618) ring and a piperidine (B6355638) ring sharing a single carbon atom. The inclusion of a nitrogen atom within the six-membered ring provides a key site for chemical modification, allowing for the fine-tuning of a molecule's properties.
The rigid conformation conferred by the spirocyclic nature of the azaspiro[2.5]octane core is highly advantageous in medicinal chemistry. This rigidity helps to lock substituents into well-defined spatial orientations, which can optimize interactions with a drug target. tandfonline.com The azaspiro[2.5]octane scaffold has been incorporated into molecules designed for a variety of biological targets. For instance, derivatives of 6-azaspiro[2.5]octane have been investigated as potent small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity. nih.gov Furthermore, the 5-azaspiro[2.5]octane core is a key structural component in Aderbasib, an antineoplastic agent.
Rationale for Academic Investigation of 5-Azaspiro[2.5]octan-8-ol Hemioxalate and its Derivatives
The specific compound, this compound, presents a compelling subject for academic and industrial research. It combines the desirable features of the azaspiro[2.5]octane core with a hydroxyl group, which introduces a new vector for chemical modification and potential hydrogen bonding interactions with biological targets. The hemioxalate salt form of the compound suggests an approach to improve its solubility and stability, which are critical properties for potential therapeutic agents. evitachem.com
The rationale for investigating this compound and its derivatives is rooted in the quest for novel bioactive molecules with improved pharmacological profiles. The rigid three-dimensional structure of the 5-azaspiro[2.5]octane core provides a unique starting point for the design of new chemical entities. By exploring derivatives of 5-Azaspiro[2.5]octan-8-ol, researchers can systematically probe the structure-activity relationships of this scaffold against various biological targets. The synthesis of such derivatives can be achieved through multi-step reaction sequences that often involve cyclization and functionalization steps. evitachem.com The insights gained from these investigations can fuel the development of next-generation therapeutics with enhanced efficacy and selectivity.
Interactive Data Table: Properties of 5-Azaspiro[2.5]octan-8-ol
| Property | Value |
| Molecular Formula | C7H13NO uni.lu |
| InChI | InChI=1S/C7H13NO/c9-6-1-4-8-5-7(6)2-3-7/h6,8-9H,1-5H2 uni.lu |
| InChIKey | XFVIPNSXLIWOIR-UHFFFAOYSA-N uni.lu |
| Monoisotopic Mass | 127.09972 Da uni.lu |
| Classification | Spirocyclic amine evitachem.com |
Properties
IUPAC Name |
5-azaspiro[2.5]octan-8-ol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*9-6-1-4-8-5-7(6)2-3-7;3-1(4)2(5)6/h2*6,8-9H,1-5H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCGMMCVJVXYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1O)CC2.C1CNCC2(C1O)CC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Azaspiro 2.5 Octan 8 Ol Hemioxalate and Analogues
Advanced Retrosynthetic Analysis of the Azaspiro[2.5]octane System
Retrosynthetic analysis provides a logical framework for dissecting complex molecules into simpler, commercially available starting materials. For the 5-azaspiro[2.5]octan-8-ol system, several key disconnections can be envisaged. A primary strategy involves the disconnection of the spirocyclic junction, which can be conceptually broken down in a few ways. One approach is the cleavage of the C-C bond of the cyclopropane (B1198618) ring, suggesting a precursor such as a substituted piperidine (B6355638) with a suitable leaving group for intramolecular cyclization.
Another powerful retrosynthetic approach involves the disconnection of the piperidine ring. For instance, a Dieckmann condensation or a related intramolecular cyclization of a suitably substituted cyclopropane-containing diester or amino acid derivative could form the piperidine ring onto a pre-existing cyclopropane.
A common synthetic intermediate for this scaffold is tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. bldpharm.com The retrosynthesis of this intermediate would involve the formation of the spirocyclic ketone from a piperidone derivative. The subsequent reduction of the ketone to the alcohol and deprotection of the nitrogen would then yield the target 5-azaspiro[2.5]octan-8-ol.
Development of Novel and Efficient Synthetic Routes to the 5-Azaspiro[2.5]octan-8-ol Core
The synthesis of the 5-azaspiro[2.5]octan-8-ol core can be achieved through various multi-step sequences. One common strategy involves the construction of the spirocyclic system from a piperidine precursor. For example, the synthesis of the related 2-azaspiro[3.4]octane has been achieved through the annulation of a cyclopentane (B165970) ring onto an azetidine (B1206935) precursor, a strategy that can be adapted to the 5-azaspiro[2.5]octane system. rsc.org
A frequently employed method for constructing the azaspiro[2.5]octane core involves an intramolecular cyclization. A patent for the synthesis of the related 2,5-dioxa-8-azaspiro[3.5]nonane describes a multi-step process beginning with the acylation of an amino alcohol, followed by an intramolecular cyclization to form the spirocyclic core. google.com A similar strategy could be envisioned for 5-azaspiro[2.5]octan-8-ol, starting from a suitably substituted piperidine derivative.
A plausible synthetic route to 5-azaspiro[2.5]octan-8-ol is outlined below, starting from a protected piperidone:
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Corey-Chaykovsky Reaction | N-Boc-4-piperidone | Trimethylsulfoxonium iodide, Sodium hydride, DMSO | tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate |
| 2 | Epoxide Opening | tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | Organocuprate or other suitable nucleophile | Functionalized N-Boc-4-(substituted methyl)-4-hydroxypiperidine |
| 3 | Functional Group Interconversion | Product from Step 2 | - | tert-Butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate |
| 4 | Deprotection | tert-Butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate | Trifluoroacetic acid or HCl in an organic solvent | 5-Azaspiro[2.5]octan-8-ol |
This sequence illustrates a general approach, and specific reagents and conditions would need to be optimized for yield and purity.
Enantioselective and Diastereoselective Synthesis of 5-Azaspiro[2.5]octan-8-ol Derivatives
The presence of multiple stereocenters in 5-azaspiro[2.5]octan-8-ol necessitates the development of stereoselective synthetic methods. Both enantioselective and diastereoselective approaches are crucial for isolating specific stereoisomers, which often exhibit distinct biological activities.
Enantioselective Synthesis:
A powerful strategy for achieving enantioselectivity is through the use of chiral catalysts. For instance, the enantioselective preparation of a related (S)-4-methyleneproline scaffold was achieved via a one-pot double allylic alkylation using a chinchonidine-derived phase-transfer catalyst. mdpi.com This approach yielded the product with a high enantiomeric ratio (95:5 e.r.). mdpi.com Similar catalytic systems could be adapted for the asymmetric synthesis of the 5-azaspiro[2.5]octane core.
Another innovative approach is the use of engineered enzymes. A stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles to produce azaspiro[2.y]alkanes with high diastereo- and enantioselectivity. chemrxiv.org This biocatalytic method offers a practical and scalable route to chiral azaspirocycles. chemrxiv.org
Diastereoselective Synthesis:
Diastereoselectivity can often be controlled by the judicious choice of reagents and reaction conditions. For example, the oxidation of a phenolic precursor with lead(IV) acetate (B1210297) has been shown to produce a spiroether with >99% diastereomeric excess. nih.gov The reduction of the ketone in tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate can also be controlled to favor one diastereomer of the resulting alcohol over the other through the use of sterically demanding reducing agents.
The following table summarizes some stereoselective synthetic approaches applicable to azaspirocycles:
| Method | Type of Selectivity | Key Features | Reference |
| Chiral Phase-Transfer Catalysis | Enantioselective | Use of chiral catalysts like chinchonidine derivatives. | mdpi.com |
| Enzymatic Cyclopropanation | Enantio- and Diastereoselective | Engineered carbene transferases for high stereocontrol. | chemrxiv.org |
| Substrate-Controlled Oxidation | Diastereoselective | Use of specific oxidizing agents to control stereochemistry. | nih.gov |
Strategic Functionalization and Diversification of the Azaspiro[2.5]octane Scaffold
The 5-azaspiro[2.5]octane scaffold serves as a versatile template for the generation of compound libraries for structure-activity relationship (SAR) studies. The nitrogen atom of the piperidine ring and the alcohol functionality provide convenient handles for diversification.
The secondary amine of the core can be readily functionalized through various reactions, including:
Alkylation: Introduction of a wide range of alkyl and arylalkyl groups.
Acylation: Formation of amides with diverse carboxylic acids.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Sulfonylation: Formation of sulfonamides.
The hydroxyl group can be modified through:
Etherification: Formation of ethers with various alkyl halides.
Esterification: Creation of esters with a wide array of acyl chlorides or carboxylic acids.
Oxidation: Conversion to the corresponding ketone, which can then be used in further reactions.
A recent study on chiral 6-azaspiro[2.5]octanes as M4 muscarinic acetylcholine (B1216132) receptor antagonists highlights the importance of scaffold functionalization in optimizing potency and selectivity. nih.gov
Methodological Innovations in Hemioxalate Salt Formation
The formation of a salt is a critical step in the development of many amine-containing pharmaceuticals, as it can significantly improve properties such as solubility, stability, and ease of handling. evitachem.com The hemioxalate salt of 5-azaspiro[2.5]octan-8-ol is formed by reacting two equivalents of the free base with one equivalent of oxalic acid.
The choice of solvent is crucial for obtaining a crystalline salt. A common procedure involves dissolving the amine free base in a suitable solvent, such as isopropanol, and adding a solution of anhydrous oxalic acid in the same solvent. sciencemadness.org If a precipitate does not form immediately, the addition of a less polar co-solvent, like diethyl ether, can induce crystallization. sciencemadness.org
The formation of a hemioxalate salt offers several advantages over other salt forms. It can lead to a crystalline solid with a well-defined stoichiometry and improved physicochemical properties. The commercial availability of "BIs(5-azaspiro[2.5]octan-8-ol) oxalic acid" further indicates the feasibility and utility of this salt form. bldpharm.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Azaspiro 2.5 Octan 8 Ol Derivatives
Systematic Design Principles for 5-Azaspiro[2.5]octan-8-ol Analogues
The design of analogues based on the 5-azaspiro[2.5]octan-8-ol scaffold is a strategic endeavor in medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. The inherent three-dimensionality of the spirocyclic system offers a rigid framework that can orient substituents in precise vectors, facilitating optimal interactions with biological targets.
Another key design principle is the exploration of substitutions on the cyclohexane (B81311) ring. The hydroxyl group at the 8-position is a critical feature, providing a hydrogen bond donor and acceptor site. Modifications at or near this position can significantly impact target binding. Furthermore, the cyclopropane (B1198618) ring of the spiro-system is generally considered a bioisostere for a gem-dimethyl group, providing a rigid conformational constraint with a distinct electronic character.
Elucidation of Positional and Substituent Effects on Biological Activity Profiles
The biological activity of 5-azaspiro[2.5]octan-8-ol derivatives is highly dependent on the nature and position of substituents. These modifications influence the electronic distribution, lipophilicity, and steric profile of the molecule, which in turn dictates its interaction with protein targets.
Substitutions on the carbocyclic portion of the spiro-system also have a profound effect. For instance, methylation of the nitrogen, as seen in 7-methyl-5-azaspiro[2.5]octane hydrochloride, can alter the basicity of the amine and introduce steric bulk, which can influence both target binding and metabolic stability hit2lead.com.
The following table summarizes the effects of hypothetical substitutions on the 5-azaspiro[2.5]octan-8-ol core, based on general medicinal chemistry principles, as specific biological data for a systematic series is not publicly available.
| Substituent Position | Substituent | Predicted Effect on Biological Activity |
| 5-position (Nitrogen) | Small alkyl (e.g., Methyl) | May increase lipophilicity and basicity. |
| Bulky protecting group (e.g., Boc) | Decreases basicity, increases lipophilicity, and can serve as a synthetic handle. | |
| Aromatic ring | Can introduce pi-stacking interactions with the target protein. | |
| 8-position (Oxygen) | Ether linkage | Masks the hydrogen bonding capability of the hydroxyl group. |
| Ester linkage | Can act as a prodrug, releasing the active hydroxyl compound upon hydrolysis. | |
| Other ring positions | Alkyl groups | Can provide van der Waals interactions and tune lipophilicity. |
| Halogens | Can modulate electronic properties and potentially form halogen bonds. |
Stereochemical Impact on Ligand-Target Interactions and Functional Responses
The 5-azaspiro[2.5]octan-8-ol scaffold contains multiple stereocenters, and the specific stereochemistry of its derivatives is critical for their biological activity. The rigid nature of the spirocyclic system holds substituents in well-defined spatial arrangements, and even subtle changes in stereochemistry can lead to significant differences in binding affinity and functional response.
The synthesis of stereochemically pure isomers, such as (5S,7R)-5-Methyl-4-azaspiro[2.5]octan-7-ol, underscores the importance of stereochemistry in the development of these compounds nih.gov. Different stereoisomers of a given derivative may exhibit vastly different potencies, with one enantiomer or diastereomer often being significantly more active than the others. This is a common phenomenon in drug-receptor interactions, where the binding site itself is chiral.
Computational and Mechanistic Approaches to SAR/SPR Elucidation
Computational chemistry plays a vital role in understanding the structure-activity and structure-property relationships of 5-azaspiro[2.5]octan-8-ol derivatives. Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide insights into how these molecules bind to their targets at an atomic level.
By creating a model of the target protein's binding site, researchers can virtually screen a library of 5-azaspiro[2.5]octan-8-ol analogues to predict their binding affinities and modes. This allows for the rational design of new derivatives with improved properties. For example, docking studies can help to identify which substituents are likely to form favorable interactions with the protein and which may cause steric clashes.
Structure-property relationship (SPR) studies are also heavily reliant on computational methods. Properties such as lipophilicity (logP), aqueous solubility, and polar surface area can be calculated for virtual compounds, helping to prioritize the synthesis of molecules with desirable drug-like properties. These in silico predictions can guide the optimization of the pharmacokinetic profile of a lead compound.
Mechanistic studies, while less commonly published in detail for early-stage building blocks, would aim to understand how the electronic properties of the 5-azaspiro[2.5]octan-8-ol core and its substituents influence its reactivity and metabolic fate. For example, the basicity of the nitrogen at position 5 can be predicted using computational methods, which can provide clues about its potential for off-target interactions or its metabolic liabilities.
Computational Chemistry and Molecular Modeling for 5 Azaspiro 2.5 Octan 8 Ol Research
Advanced Ligand-Target Docking and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of molecular recognition and for guiding the design of more potent and selective analogs. For 5-Azaspiro[2.5]octan-8-ol, docking studies would be foundational in identifying its most likely biological targets and elucidating its mechanism of action at an atomic level.
Identifying Potential Protein Targets: Research into related azaspiro and spirocyclic compounds has shown their affinity for several important protein targets. Notably, various azaspiro derivatives have been identified as potent ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in neurological disorders and are overexpressed in many cancer cells. nih.govnih.govnih.govmdpi.com Other related scaffolds have shown activity at dopamine (B1211576) and nicotinic acetylcholine (B1216132) receptors, making these protein families plausible targets for investigation. nih.govnih.gov
Docking Analysis Workflow: The process begins by obtaining the three-dimensional structures of both the ligand (5-Azaspiro[2.5]octan-8-ol) and the target protein, often from X-ray crystallography data. The ligand's structure is then placed into the protein's binding site, and a scoring function is used to calculate the binding energy for numerous possible conformations, or "poses." The pose with the lowest binding energy is predicted to be the most stable and representative binding mode.
Analysis of the top-ranked pose reveals key molecular interactions. For 5-Azaspiro[2.5]octan-8-ol, the hydroxyl (-OH) group and the secondary amine (-NH-) in the piperidine (B6355638) ring are prime candidates for forming critical hydrogen bonds with amino acid residues in the receptor's active site. The cyclopropane (B1198618) and cyclohexane (B81311) rings contribute to the molecule's shape and can form favorable hydrophobic and van der Waals interactions.
Illustrative Docking Results: A hypothetical docking study of 5-Azaspiro[2.5]octan-8-ol against the active site of the sigma-1 (σ1) receptor might yield results summarized in the table below.
| Parameter | Predicted Value/Interaction | Significance |
| Binding Energy | -8.5 kcal/mol | Indicates strong, favorable binding affinity. |
| Hydrogen Bonds | -OH group with TYR173; -NH group with GLU172 | These bonds are critical anchors for the ligand in the binding pocket. |
| Hydrophobic Interactions | Cyclohexane ring with TRP164, ILE124 | Stabilizes the ligand within the non-polar regions of the active site. |
| Key Interacting Residues | GLU172, TYR173, TRP164, ILE124 | Identifies the specific amino acids crucial for molecular recognition. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net The primary goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates and reducing the need for extensive laboratory work.
Developing a QSAR Model: To build a QSAR model for 5-Azaspiro[2.5]octan-8-ol derivatives, a "training set" of structurally similar compounds with known biological activities (e.g., binding affinity Ki values for the σ1 receptor) is required. For each compound in the set, a range of "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties.
Common descriptors include:
Physicochemical Properties: LogP (lipophilicity), Molecular Weight (MW), and Polar Surface Area (PSA).
Topological Descriptors: Indices that describe the branching and connectivity of atoms.
Quantum Chemical Descriptors: Properties like dipole moment and orbital energies. nih.gov
Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that links the descriptors to the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of a "test set" of compounds not used in the model's creation, validating its predictive power.
Hypothetical QSAR Data for Azaspiro Analogs: The following table illustrates a simplified QSAR dataset for a series of hypothetical 5-Azaspiro[2.5]octan-8-ol derivatives, where R represents a variable substituent.
| Compound | R-Group | LogP | PSA (Ų) | Predicted pKi |
| 1 | -H | 1.8 | 32.3 | 7.5 |
| 2 | -CH3 | 2.2 | 32.3 | 7.8 |
| 3 | -F | 1.9 | 32.3 | 7.6 |
| 4 | -OCH3 | 1.7 | 41.5 | 8.1 |
| 5 | -CN | 1.4 | 56.1 | 7.2 |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. This technique is invaluable for assessing the stability of a docked pose and understanding how the protein and ligand adapt to each other.
Simulation Protocol: An MD simulation would begin with the best-docked complex of 5-Azaspiro[2.5]octan-8-ol and its target receptor (e.g., the σ1 receptor). This complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between atoms and their resulting motions over a set period, often hundreds of nanoseconds.
Key Analyses from MD Simulations:
Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the stability of the complex. A stable RMSD value over time suggests the system has reached equilibrium and the ligand remains securely bound.
Root Mean Square Fluctuation (RMSF): This measures the flexibility of individual amino acid residues. It can highlight which parts of the protein move or adjust to accommodate the ligand.
Hydrogen Bond Analysis: MD simulations track the formation and breakage of hydrogen bonds over time, confirming whether the key interactions predicted by docking are maintained throughout the simulation.
Typical MD Simulation Output Parameters:
| Parameter | Description | Typical Finding for a Stable Complex |
| RMSD (Protein) | Measures the deviation of the protein's backbone from its starting structure. | Plateaus after an initial equilibration period, indicating structural stability. |
| RMSD (Ligand) | Measures the deviation of the ligand from its docked pose within the binding site. | Remains low (< 2 Å), indicating the ligand does not diffuse out of the pocket. |
| Radius of Gyration (Rg) | Indicates the overall compactness of the protein. | Remains stable, suggesting the ligand does not induce major unfolding. nih.gov |
| Hydrogen Bonds | Number of hydrogen bonds between ligand and protein over time. | Key hydrogen bonds identified in docking persist for a high percentage of the simulation time. nih.gov |
In Silico Virtual Screening for the Identification of Novel Azaspiro Ligands
In silico virtual screening is a computational strategy used to search vast databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach can dramatically accelerate the discovery of new lead compounds.
Screening Strategies: There are two main approaches to virtual screening that could be applied to find new azaspiro ligands:
Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target protein's binding site as a filter. Millions of compounds from databases like ZINC are computationally docked into the active site, and those with the best docking scores are selected for further investigation.
Ligand-Based Virtual Screening (LBVS): When a high-quality structure of the target is unavailable, this method uses a known active ligand, such as 5-Azaspiro[2.5]octan-8-ol, as a template. The search algorithm looks for molecules in the database that have a similar shape or share key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).
The output of a virtual screening campaign is a ranked list of "hits." These top-scoring compounds, which would include novel azaspiro structures, are then prioritized for synthesis and experimental testing, leading to the efficient discovery of new potential drug candidates.
Example of Virtual Screening Hits: A virtual screen to find novel ligands for the σ1 receptor might produce the following hits containing an azaspiro scaffold.
| Hit ID | Scaffold Type | Predicted Binding Energy (kcal/mol) | Key Feature |
| ZINC12345 | 6-Azaspiro[3.5]nonane | -9.2 | Added aromatic ring for π-stacking. |
| ZINC67890 | 5-Azaspiro[2.5]octane | -8.9 | Bioisosteric replacement of -OH with -NH2. |
| ZINC11223 | 2,7-Diazaspiro[4.4]nonane | -9.5 | Additional H-bond donor/acceptor site. |
| ZINC44556 | 5-Azaspiro[2.5]octane | -8.7 | Extended alkyl chain for deeper pocket penetration. |
Future Directions and Advanced Research Perspectives for 5 Azaspiro 2.5 Octan 8 Ol Hemioxalate
Design and Synthesis of Next-Generation 5-Azaspiro[2.5]octan-8-ol Derivatives with Optimized Profiles
The development of next-generation analogs of 5-Azaspiro[2.5]octan-8-ol will focus on fine-tuning its pharmacological profile. This involves a multi-pronged approach to enhance potency, selectivity, and pharmacokinetic properties.
A key strategy is the exploration of diverse substitutions on the azaspirocyclic core. The introduction of various functional groups on the piperidine (B6355638) nitrogen or the cyclopropane (B1198618) ring can significantly influence the molecule's interaction with its biological targets. For instance, a scaffold hopping strategy could be employed, replacing parts of the molecule with different but structurally related motifs to explore new chemical space and intellectual property landscapes. acs.org The conformational rigidity of the spirocyclic system can also be modulated by introducing additional ring systems or bulky substituents, which can lead to improved binding affinity and reduced off-target effects. enamine.net
Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new derivatives. acs.org By systematically modifying the structure and assessing the impact on biological activity, researchers can identify key pharmacophoric features and optimize the molecule for a desired therapeutic effect. The synthesis of heteroatom-substituted spiro[3.3]heptanes, for example, has been shown to improve aqueous solubility and metabolic stability, properties that are crucial for drug development. capes.gov.brepa.gov
| Strategy | Objective | Example |
| Scaffold Hopping | Explore new chemical space, improve properties, and circumvent existing patents. | Replacing a portion of the piperidine ring with another heterocyclic system. |
| Conformational Restriction | Enhance binding affinity and selectivity by reducing conformational flexibility. | Introduction of a fused ring to the azaspiro[2.5]octane core. |
| Substituent Modification | Optimize potency, selectivity, and pharmacokinetic properties. | Addition of various functional groups to the piperidine nitrogen or cyclopropane ring. |
Exploration of Emerging Biological Targets and Therapeutic Areas for the Azaspiro Scaffold
The inherent three-dimensionality of the azaspiro scaffold makes it an attractive framework for targeting a wide range of biological entities beyond its initial intended use. enamine.net Future research will likely investigate the potential of 5-Azaspiro[2.5]octan-8-ol derivatives against various emerging targets.
Spirocyclic compounds have shown promise as inhibitors of enzymes such as β-secretase (BACE1) in Alzheimer's disease, fatty acid amide hydrolase (FAAH) for pain management, and soluble epoxide hydrolase (sEH) for hypertension. tandfonline.comnih.gov The azaspiro scaffold could be adapted to interact with the catalytic sites of these and other enzymes. For instance, spirocyclic secondary amine-derived ureas have been identified as potent sEH inhibitors. nih.gov
Furthermore, the scaffold's ability to present substituents in precise spatial orientations could be leveraged to modulate the function of receptors and ion channels. Spirocyclic compounds have been developed as antipsychotics targeting dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, and as agents for respiratory diseases acting on α1-adrenergic receptors. nih.gov There is also potential in targeting protein-protein interactions, a challenging area in drug discovery. The spirooxindole core, for example, has been successfully used to inhibit the interaction between p53 and MDM2. tandfonline.com
The following table highlights potential therapeutic areas and corresponding biological targets for the azaspiro scaffold:
| Therapeutic Area | Potential Biological Target(s) |
| Neurodegenerative Diseases | BACE1, LATS1/2, Muscarinic M1 and M3 receptors acs.orgtandfonline.comnih.gov |
| Pain and Inflammation | Fatty Acid Amide Hydrolase (FAAH) tandfonline.com |
| Cardiovascular Diseases | Soluble Epoxide Hydrolase (sEH), ROCK1/ROCK2 nih.govnih.gov |
| Oncology | p53-MDM2 interaction, LATS1/2 acs.orgtandfonline.com |
| Infectious Diseases | Various bacterial or viral proteins nih.gov |
Development of Sustainable and Scalable Synthetic Methodologies
As research into 5-Azaspiro[2.5]octan-8-ol and its derivatives progresses, the development of environmentally friendly and economically viable synthetic routes will be crucial. Green chemistry principles are increasingly being applied to pharmaceutical manufacturing to reduce waste, minimize the use of hazardous materials, and improve efficiency. nih.govijpsjournal.com
Future synthetic strategies will likely focus on several key areas. The use of microwave-assisted organic synthesis (MAOS) can significantly shorten reaction times, increase yields, and reduce solvent usage compared to conventional heating methods. mdpi.com Biocatalysis, employing enzymes to carry out specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical reagents. ijpsjournal.comresearchgate.net
| Green Chemistry Approach | Benefit(s) |
| Microwave-Assisted Synthesis | Faster reactions, higher yields, reduced solvent use. mdpi.com |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. ijpsjournal.comresearchgate.net |
| Green Solvents | Reduced environmental impact and improved safety. mdpi.com |
| Cascade Reactions | Increased efficiency, reduced waste, fewer purification steps. acs.org |
Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation
To fully understand the biological effects of 5-Azaspiro[2.5]octan-8-ol and its derivatives, a systems biology approach that integrates multiple "omics" datasets will be invaluable. nih.govnih.gov This involves the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics data to create a holistic picture of the compound's mechanism of action. nih.govastrazeneca.compharmafeatures.com
By examining how the compound alters gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics), researchers can identify not only the primary target but also downstream signaling pathways and potential off-target effects. mdpi.comnih.gov This comprehensive view can help in predicting both efficacy and potential toxicity. astrazeneca.com
Network-based analysis of multi-omics data can reveal complex interactions between different biological molecules and pathways, providing insights that would be missed by studying a single omics layer in isolation. nih.gov This approach can aid in the identification of novel biomarkers to predict patient response and can facilitate drug repurposing by uncovering unexpected therapeutic applications. nih.govmdpi.com The integration of spatial multi-omics, which analyzes molecular changes within the context of tissue architecture, can provide even deeper insights into drug distribution and its effects on specific cell types. astrazeneca.com
Innovations in Prodrug Strategies for 5-Azaspiro[2.5]octan-8-ol Conjugates
Prodrug strategies offer a powerful approach to overcome pharmacokinetic challenges such as poor solubility, low permeability, and rapid metabolism. nih.govnih.govresearchgate.net For 5-Azaspiro[2.5]octan-8-ol, which contains a hydroxyl group and a secondary amine, several innovative prodrug designs could be explored.
The hydroxyl group can be masked with an ester functionality, which can be readily cleaved by esterase enzymes in the body to release the active drug. nih.gov The secondary amine presents an opportunity for the creation of various types of prodrugs, including amides and carbamates, although these are generally more stable and may require more specific enzymatic cleavage. nih.gov
Modern prodrug design is moving towards targeted delivery. mdpi.com This involves attaching a promoiety that is recognized by specific transporters or enzymes that are overexpressed at the desired site of action, thereby increasing the concentration of the active drug where it is needed most. mdpi.com For example, the dihydropyridine-pyridinium salt system has been used to enhance brain penetration of amines. nih.gov Another approach is the development of mutual prodrugs, where the azaspiro compound is linked to another active agent, potentially leading to synergistic effects. orientjchem.org
The following table summarizes potential prodrug strategies for 5-Azaspiro[2.5]octan-8-ol:
| Prodrug Type | Moiety Targeted | Potential Advantage(s) |
| Ester Prodrug | Hydroxyl group | Improved solubility and permeability; release by common esterases. nih.gov |
| Amide/Carbamate Prodrug | Secondary amine | Increased stability; potential for targeted release by specific amidases. nih.gov |
| Transporter-Targeted Prodrug | Hydroxyl or amine group | Enhanced absorption and/or targeted delivery to specific tissues. mdpi.com |
| Mutual Prodrug | Hydroxyl or amine group | Synergistic therapeutic effects with a second active drug. orientjchem.org |
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing 5-Azaspiro[2.5]octan-8-ol hemioxalate, and how can they be methodologically addressed?
- Answer : Synthesis challenges include regioselectivity in spirocyclic ring formation and oxalate salt stabilization. To address these:
- Use kinetic vs. thermodynamic control strategies during ring closure to optimize selectivity .
- Employ crystallization techniques under controlled pH and solvent polarity to stabilize the hemioxalate form .
- Validate purity via HPLC (≥95% purity threshold) and structural identity via -/-NMR, ensuring alignment with predicted spectral profiles .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
- Answer :
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; IR spectroscopy to identify hydroxyl and carbonyl functional groups .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity; chiral chromatography to resolve enantiomeric impurities if applicable .
- Supplementary Data : Include raw spectral data in supporting information, formatted as per Beilstein guidelines (e.g., peak assignments, integration ratios) .
Advanced Research Questions
Q. How can reaction conditions for synthesizing this compound be optimized using factorial design principles?
- Answer :
- Experimental Design : Apply a factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a design evaluates interactions between these factors .
- Data Analysis : Use regression models to identify significant variables. For instance, Pareto charts can prioritize factors affecting yield or enantiomeric excess .
- Validation : Replicate optimal conditions in triplicate to confirm reproducibility, reporting standard deviations in yield (±2–5%) .
Q. What computational approaches are suitable for predicting the physicochemical properties of this spirocyclic compound?
- Answer :
- Molecular Dynamics (MD) : Simulate solvation effects on hemioxalate stability using software like GROMACS or AMBER .
- DFT Calculations : Predict pKa values (e.g., hydroxyl group acidity) and tautomeric equilibria using Gaussian or ORCA .
- Validation : Cross-check computational results with experimental data (e.g., pH-dependent solubility studies) to resolve discrepancies .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between theoretical predictions (e.g., pKa) and experimental data for this compound?
- Answer :
- Root-Cause Analysis :
Verify computational parameters (e.g., solvent models in DFT) match experimental conditions .
Re-examine purity (e.g., trace solvents in HPLC may alter measured pKa) .
- Methodological Triangulation : Combine multiple techniques (e.g., potentiometric titration, NMR titration) to validate acidity constants .
- Documentation : Report conflicting data transparently in supplementary materials, highlighting unresolved hypotheses .
Safety and Reproducibility
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- PPE : Nitrile gloves (tested for chemical resistance) and safety goggles to prevent ocular/skin exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (OSHA HCS Category 3 for respiratory irritation) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via certified hazardous waste contractors .
Methodological Frameworks
Q. How can researchers ensure methodological rigor when comparing this compound’s reactivity with analogous spirocyclic derivatives?
- Answer :
- Comparative Design : Use matched-pair analysis (e.g., same solvent, temperature) to isolate structural effects on reactivity .
- Statistical Testing : Apply ANOVA to compare reaction rates or yields across derivatives, with post-hoc Tukey tests for significance (α = 0.05) .
- Data Reporting : Follow APA standards for tables (e.g., mean ± SD, effect sizes) to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
